

Application Note: Assessing Omzotirome's Effect on Hepatic Steatosis with In Vivo Imaging

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Compound of Interest		
Compound Name:	Omzotirome	
Cat. No.:	B1263094	Get Quote

Introduction

Omzotirome (formerly VK2809) is a novel, orally available, liver-directed small molecule designed to selectively activate the thyroid hormone receptor beta (THR-β).[1][2] This selectivity is key to its therapeutic potential in metabolic disorders like Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD).[1][2] By activating THR-β in the liver, Omzotirome stimulates fatty acid oxidation and reduces lipoprotein levels, addressing the core issue of hepatic steatosis—the accumulation of fat in the liver.[1][3] Quantifying changes in liver fat is crucial for evaluating the efficacy of therapeutic agents like Omzotirome. While liver biopsy is the historical gold standard, it is invasive and prone to sampling error.[4] Consequently, non-invasive in vivo imaging techniques, particularly Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF), have become the standard for accurately and reproducibly quantifying hepatic steatosis in clinical trials.[4][5][6]

Mechanism of Action: THR-β Agonism

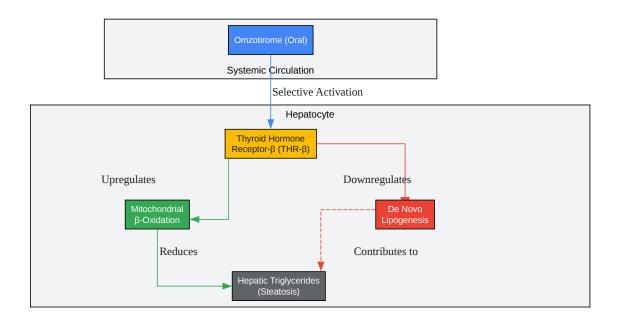
Omzotirome's therapeutic effect stems from its selective agonism of THR- β , a nuclear receptor highly expressed in hepatocytes.[7][8] Activation of hepatic THR- β initiates a cascade of beneficial metabolic events:

- Increased Fatty Acid Oxidation: It enhances mitochondrial biogenesis and β-oxidation, effectively increasing the liver's capacity to burn fat.[3][9]
- Decreased Lipogenesis: It suppresses the synthesis of new fatty acids in the liver.[7]



 Improved Lipid Profile: It leads to significant reductions in atherogenic lipids, including lowdensity lipoprotein cholesterol (LDL-C) and triglycerides.[1][10]

This targeted action on liver fat metabolism, without the adverse effects associated with non-selective thyroid hormone receptor activation, makes **Omzotirome** a promising candidate for NASH treatment.[1][2]



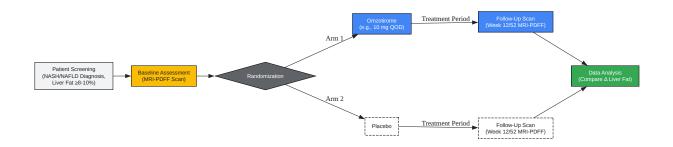
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Caption: Omzotirome's signaling pathway in hepatocytes.

Experimental Workflow for Clinical Assessment

A typical clinical trial workflow to assess the efficacy of **Omzotirome** on hepatic steatosis using MRI-PDFF involves several key stages, from patient recruitment to data analysis. This non-invasive approach allows for longitudinal monitoring of treatment response.





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Caption: Clinical trial workflow for **Omzotirome** assessment.

Protocol: Liver Fat Quantification using MRI-PDFF

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a validated, non-invasive biomarker that quantifies the fraction of mobile protons in the liver attributable to fat.[5] [11] It is considered the non-invasive reference standard for measuring hepatic steatosis.[4]

1. Patient Preparation:

- Patients should fast for a minimum of 4 hours prior to the scan to minimize metabolic variability.
- Screen for MRI contraindications (e.g., incompatible metallic implants, claustrophobia).
- Provide instructions for breath-holding during the acquisition sequences.

2. MRI System & Setup:

- System: 1.5T or 3T clinical MRI scanner.[12]
- Coil: Use a torso phased-array coil for optimal signal-to-noise ratio.
- Positioning: Patient is positioned supine, with the liver centered in the coil.



3. Image Acquisition:

- Sequence: A 3D chemical-shift-encoded (CSE) gradient-echo sequence is employed. This
 acquires multiple echoes at different echo times (TEs) to separate the signals from water and
 fat protons.[13]
- Corrections: The sequence and reconstruction algorithm must correct for potential confounders, including T1 bias and T2* decay, to ensure accurate PDFF measurement.[5]
 [11]
- Coverage: The entire liver should be imaged to account for potential heterogeneity in fat distribution.[14]
- Breath-Hold: Data is acquired during a single, comfortable breath-hold (typically 15-20 seconds) to minimize motion artifacts.
- 4. Post-Processing and Analysis:
- The acquired multi-echo data is processed using specialized software, often integrated into the MRI scanner or a third-party platform.
- The software generates a PDFF map, a grayscale image where each pixel's intensity corresponds to the fat fraction percentage.[14]
- To quantify the average liver fat, Regions of Interest (ROIs) are drawn on the PDFF map.
- Place multiple circular ROIs (e.g., 20 mm diameter) in several liver segments across 2-3
 representative slices, carefully avoiding major blood vessels and biliary ducts.[5][13]
- The mean PDFF from all ROIs is calculated to represent the global liver fat percentage.
 Hepatic steatosis is typically defined as an MRI-PDFF value ≥ 5%.[5]

Data Presentation and Interpretation

The primary endpoint in clinical studies like the Phase 2b VOYAGE trial is the change in liver fat content from baseline.[1][15] Data should be summarized to clearly show the treatment effect compared to placebo.



Table 1: Change in Liver Fat (MRI-PDFF) at Week 12

Treatment Group	N	Baseline MRI-PDFF (Median)	End of Treatment MRI-PDFF (Median)	Absolute Change from Baseline (Median)	Relative Change from Baseline (Median)
Placebo	88	15.0%	14.5%	-0.5%	-4%
Omzotirome 5 mg QOD	29	16.1%	7.4%	-8.7%	-55%
Omzotirome 10 mg QOD	30	17.5%	7.9%	-9.6%	-55%
Data derived from the Phase 2b VOYAGE study results.					

Table 2: Responder Analysis at Week 12



Treatment Group	N	Patients with ≥30% Relative Liver Fat Reduction
Placebo	88	9 (10%)
Omzotirome 5 mg QOD	29	23 (79%)
Omzotirome 10 mg QOD	30	25 (83%)
A≥30% relative reduction in MRI-PDFF is considered a clinically meaningful endpoint		
associated with a higher		
likelihood of histologic		
improvement in NASH.[1][6]		
[10]		

Interpretation:

The results from the VOYAGE trial demonstrate that **Omzotirome** leads to statistically significant and clinically meaningful reductions in hepatic fat as measured by MRI-PDFF.[1][10] Patients treated with **Omzotirome** showed a median relative reduction in liver fat of up to 55% by week 12, with up to 85% of patients achieving at least a 30% reduction.[1][10][15] These robust reductions in hepatic steatosis, sustained through 52 weeks, highlight the efficacy of **Omzotirome** and the utility of MRI-PDFF as a sensitive endpoint for evaluating treatment response.[15]

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